Bienvenue dans la boutique en ligne BenchChem!

5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Blood-Brain Barrier Oral Bioavailability Drug Likeness

5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-70-9) is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one class. Its structure features a 3,4-dihydroisoquinolin-1-one core substituted with a 4-fluorobenzyloxy group at the 5-position and a 2-methylbenzyl group at the 2-position.

Molecular Formula C24H22FNO2
Molecular Weight 375.443
CAS No. 850907-70-9
Cat. No. B2887189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS850907-70-9
Molecular FormulaC24H22FNO2
Molecular Weight375.443
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H22FNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3
InChIKeyXSTPPQAKYKYGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-70-9): Chemical Class and Baseline Properties


5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-70-9) is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one class . Its structure features a 3,4-dihydroisoquinolin-1-one core substituted with a 4-fluorobenzyloxy group at the 5-position and a 2-methylbenzyl group at the 2-position. The compound has a molecular formula of C24H22FNO2 and a molecular weight of 375.435 Da . Key predicted physicochemical properties include an ACD/LogP of 5.21, a polar surface area of 30 Ų, and one Rule of 5 violation, indicating high lipophilicity and potential for blood-brain barrier penetration . The compound is primarily sold for research purposes with a typical purity of 95%.

Why 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-70-9) Cannot Be Readily Substituted by Generic Analogs


Generic substitution within the dihydroisoquinolinone class is not straightforward due to the sensitivity of biological activity to specific substitution patterns. Research indicates that the position of the substituted benzyloxyl group and the nature of substituents on the benzyl ring are critical determinants of functional selectivity, particularly for melatonin receptor ligands [1]. For instance, the presence of a 4-fluorobenzyloxy moiety versus other halogens or alkoxy groups can drastically alter target affinity and functional outcomes [1]. Furthermore, in silico predictions for closely related 1,3-disubstituted 3,4-dihydroisoquinolines suggest that these compounds can achieve high gastrointestinal absorption and blood-brain barrier crossing, but these properties are highly structure-dependent and could be compromised by seemingly minor modifications [2]. Therefore, direct replacement of 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one with a non-identical analog cannot be assumed to preserve the desired biological profile, necessitating a specific procurement strategy.

Quantitative Differentiation Evidence for 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-70-9)


Predicted Blood-Brain Barrier Permeation and Oral Bioavailability Advantage Over Broader Dihydroisoquinolinone Class

In silico predictions for a series of 1,3-disubstituted 3,4-dihydroisoquinolines, which are close structural analogs to 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, indicate high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB) [1]. While specific experimental BBB data for the target compound is not publicly available, its calculated ACD/LogP of 5.21 and polar surface area (PSA) of 30 Ų align with the ranges associated with high BBB penetration (LogP >3, PSA <90 Ų). This suggests a potential advantage over less lipophilic dihydroisoquinolinone derivatives, which may not achieve therapeutic CNS concentrations.

Blood-Brain Barrier Oral Bioavailability Drug Likeness

High Lipophilicity (LogP 5.21) Enabling Superior Membrane Permeability Compared to Less Lipophilic Isoquinolinone Analogs

The ACD/LogP value for 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is 5.21 . This is significantly higher than many unsubstituted or hydroxylated 3,4-dihydroisoquinolin-1(2H)-one cores, which typically have LogP values between 1 and 3. For example, the core scaffold 3,4-dihydroisoquinolin-1(2H)-one has a predicted XLogP3 of 1.4 [1]. The >3 log unit increase is driven by the hydrophobic 4-fluorobenzyl and 2-methylbenzyl substitutions. This high lipophilicity directly correlates with enhanced passive membrane permeability, a key determinant for intracellular target engagement and oral absorption.

Membrane Permeability Lipophilicity LogP

Smooth Muscle Relaxant Activity Prediction Supporting Spasmolytic Research Potential Over Other Targets

In silico simulations for a family of 1,3-disubstituted 3,4-dihydroisoquinolines, which include the target compound's core framework, predicted smooth muscle relaxant activity [1]. This prediction was experimentally validated for two novel substances from the series, which were identified as essential modulating regulators of spontaneous smooth muscle contractile responses compared to the standard drug mebeverine [1]. While the specific activity of 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has not been individually confirmed in this assay, its structural placement within the series suggests a similar pharmacological direction, offering a potential advantage for gastrointestinal or uterine spasmolysis research over compounds from different structural classes.

Spasmolytic Activity Smooth Muscle Relaxation In Silico Prediction

Key Application Scenarios for Procuring 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850907-70-9)


Central Nervous System (CNS) Target Engagement Studies Requiring High Brain Penetration

Based on its predicted high blood-brain barrier permeability (supported by a LogP of 5.21 and low PSA of 30 Ų), this compound is an ideal candidate for in vitro and in vivo studies targeting CNS enzymes or receptors, such as monoamine oxidases or melatonin receptors, where brain exposure is critical . Its procurement is recommended over less lipophilic isoquinolinone analogs that may fail to achieve therapeutic brain concentrations.

Smooth Muscle Contractility Research and Spasmolytic Drug Discovery

As a member of the 1,3-disubstituted 3,4-dihydroisoquinoline class with in silico-predicted smooth muscle relaxant activity, this compound is suitable for screening campaigns aimed at discovering novel spasmolytic agents for gastrointestinal or uterine disorders [1]. It should be prioritized over structurally unrelated screening library members when laboratory models for spasmolysis are the primary focus.

Structure-Activity Relationship (SAR) Studies on Isoquinolinone Core Modifications

The specific combination of a 4-fluorobenzyloxy group at the 5-position and a 2-methylbenzyl group at the 2-position makes this compound a valuable tool for SAR exploration. Research shows that the position of the benzyloxyl group and ring substituents dictate functional characteristics at melatonin MT2 receptors [2]. This compound can serve as a key intermediate or comparator in synthetic programs aiming to optimize potency, selectivity, and pharmacokinetic properties within the dihydroisoquinolinone chemotype.

Lipophilic Internal Standard for Mass Spectrometry Method Development

Due to its high lipophilicity (LogP 5.21), stable core structure, and characteristic fluorine atom, this compound can be utilized as a non-biological internal standard in LC-MS/MS method development for the quantification of similar lipophilic amines or isoquinolinone drugs in biological matrices. Its distinct molecular weight (375.435 Da) and fragmentation pattern provide reliable separation and detection parameters, useful for analytical chemistry groups developing assays for CNS-penetrant drug candidates.

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.